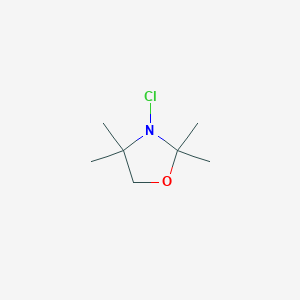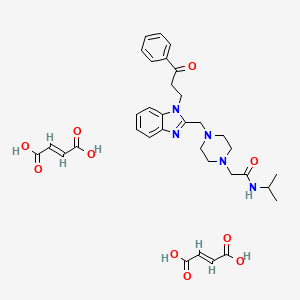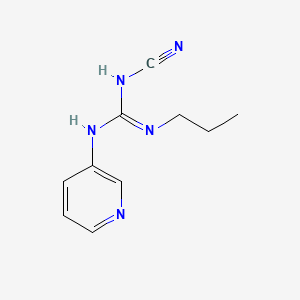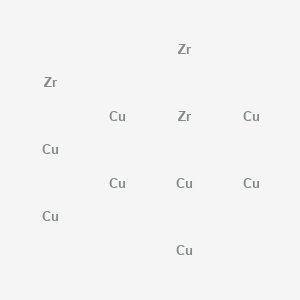
Copper--zirconium (8/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-zirconium (8/3) is an alloy composed of copper and zirconium in a specific ratio. This compound is known for its unique properties, including high electrical conductivity, excellent mechanical strength, and resistance to corrosion. These characteristics make it a valuable material in various industrial applications, particularly in environments where high performance and durability are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-zirconium (8/3) can be synthesized through various methods. One common approach involves the use of molten salt techniques. In this method, dense zirconium coatings are deposited on copper substrates in an alumina crucible or a stainless steel crucible from FLiNaK-K2ZrF6 molten salt at 1023 K. The potential differences between copper and zirconium allow zirconium to diffuse into the copper substrate, forming zirconium alloys on the surface .
Another method involves the sol-gel technique, where copper composite zirconium oxide nanoparticles are prepared. This method involves the use of copper-doped zirconium oxide (ZrO2) nanoparticles, which are synthesized by a low-cost sol-gel technique .
Industrial Production Methods: In industrial settings, copper-zirconium alloys are typically produced through casting and subsequent heat treatment processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and aged to achieve desirable properties such as high strength and electrical conductivity .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-zirconium (8/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated with hydrogen, copper (I) oxide undergoes a reduction reaction to form pure copper and water .
Common Reagents and Conditions: Common reagents used in reactions involving copper-zirconium include hydrogen, oxygen, and various acids. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving copper-zirconium include copper-zirconium intermetallic compounds such as CuZr, CuZr2, and Cu10Zr7. These compounds exhibit unique properties that make them suitable for various applications .
Applications De Recherche Scientifique
Copper-zirconium (8/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity. In biology and medicine, copper-zirconium nanoparticles are investigated for their potential use in drug delivery systems and antimicrobial applications .
In industry, copper-zirconium alloys are used in the production of high-performance electrical components, such as connectors and switches, due to their excellent electrical conductivity and mechanical strength. Additionally, these alloys are used in the aerospace and automotive industries for components that require high durability and resistance to corrosion .
Mécanisme D'action
The mechanism by which copper-zirconium (8/3) exerts its effects is primarily related to its unique crystal structure and the interaction between copper and zirconium atoms. The addition of zirconium to copper enhances the alloy’s mechanical properties by forming intermetallic compounds that provide increased strength and resistance to deformation .
At the molecular level, the interaction between copper and zirconium atoms results in the formation of a stable crystal lattice that contributes to the alloy’s high electrical conductivity and resistance to corrosion. The presence of zirconium also helps to stabilize the alloy at high temperatures, making it suitable for use in extreme environments .
Comparaison Avec Des Composés Similaires
Copper-zirconium (8/3) can be compared to other copper-based alloys, such as copper-tin (bronze) and copper-zinc (brass). While bronze and brass are known for their good mechanical properties and corrosion resistance, copper-zirconium (8/3) offers superior electrical conductivity and higher strength due to the presence of zirconium .
Similar compounds to copper-zirconium (8/3) include:
- Copper-tin (bronze)
- Copper-zinc (brass)
- Copper-aluminum
- Copper-nickel
Each of these alloys has its unique properties and applications, but copper-zirconium (8/3) stands out for its combination of high electrical conductivity, mechanical strength, and resistance to corrosion .
Propriétés
Numéro CAS |
60241-08-9 |
|---|---|
Formule moléculaire |
Cu8Zr3 |
Poids moléculaire |
782.0 g/mol |
Nom IUPAC |
copper;zirconium |
InChI |
InChI=1S/8Cu.3Zr |
Clé InChI |
CPWRJCNNPJGZEJ-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


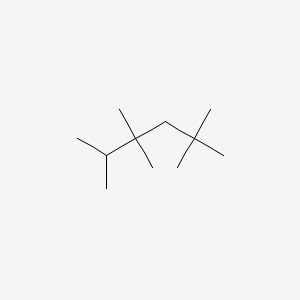
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

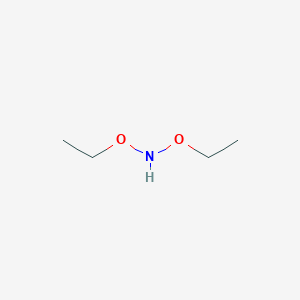
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

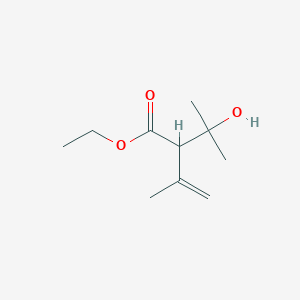
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
